molecular formula C17H16FNO4 B6410413 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid CAS No. 1261939-38-1

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid

Cat. No.: B6410413
CAS No.: 1261939-38-1
M. Wt: 317.31 g/mol
InChI Key: TXBDULIBRMUIGX-UHFFFAOYSA-N
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Description

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethylcarbamoyl group, a fluorophenyl group, and a methoxybenzoic acid moiety. These functional groups contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c1-3-19-16(20)13-6-4-10(8-15(13)18)12-7-5-11(23-2)9-14(12)17(21)22/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBDULIBRMUIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691920
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-38-1
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid
  • 2-[4-(Ethylcarbamoyl)-3-chlorophenyl]-5-methoxybenzoic acid
  • 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-methoxybenzoic acid

Uniqueness

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications .

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